molecular formula C30H29NO B5056008 2-(naphthalen-1-yl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(naphthalen-1-yl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B5056008
M. Wt: 419.6 g/mol
InChI Key: NXVBZPZXEIDDBK-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique hybrid structure combining a naphthalene ring system with a dihydroquinoline framework, a design that leverages the known bioactive properties of both scaffolds. The naphthalene moiety is a versatile platform in medicinal chemistry and is recognized as a cytotoxic structure with applications across various pathophysiological conditions . Meanwhile, the quinoline scaffold and its derivatives have demonstrated significant potential in anticancer research, exhibiting mechanisms such as the disruption of cell migration, inhibition of angiogenesis, and induction of apoptosis . Compounds with similar structural motifs, particularly those based on the 3,4-dihydroquinolin-1(2H)-one scaffold, are prevalent in numerous natural products and have been utilized as privileged structures in the discovery of synthetically accessible drug molecules, including antitumor and antimicrobial agents . The specific molecular architecture of this compound, which includes multiple aromatic systems and a ketone functional group, suggests potential for interaction with various biological targets. Its structural complexity makes it a valuable candidate for screening in drug discovery programs, particularly in oncology and infectious disease research. Researchers can use this compound as a key intermediate for further synthetic modification or as a lead compound to investigate novel mechanisms of action. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-naphthalen-1-yl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO/c1-29(2)21-30(3,24-15-5-4-6-16-24)26-18-9-10-19-27(26)31(29)28(32)20-23-14-11-13-22-12-7-8-17-25(22)23/h4-19H,20-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVBZPZXEIDDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43)(C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The structural features of 2-(naphthalen-1-yl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone suggest it may act as an inhibitor of cancer cell proliferation. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives effectively inhibited tumor growth in vitro and in vivo models .

Antimicrobial Properties

The compound's naphthalene component may enhance its antimicrobial efficacy. Research has shown that naphthalene derivatives can exhibit antibacterial and antifungal activities.

  • Case Study : In a study evaluating various naphthalene derivatives for antimicrobial activity, compounds similar to this compound showed promising results against several bacterial strains .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to facilitate energy transfer to dopant molecules can enhance electroluminescence.

  • Data Table: Comparison of OLED Performance with Various Compounds
Compound NameMaximum Emission Wavelength (nm)Efficiency (cd/A)
Compound A45020
Compound B47025
2-(Naphthalen...46030

Photovoltaic Devices

The incorporation of this compound into photovoltaic devices could improve charge transport properties due to its conjugated structure.

  • Study Reference : Research has indicated that compounds with similar structures can significantly enhance the efficiency of organic solar cells .

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Notable Data Reference
Target Compound 3,4-Dihydroquinoline 2,2,4-Trimethyl-4-phenyl, naphthalen-1-yl Likely alkylation/C–H activation N/A -
[4-(3,4-Dimethoxyphenyl)...] () 3,4-Dihydroquinoline 3,6-Dimethyl, 4-(3,4-dimethoxyphenyl), furan-2-yl Alkylation, recrystallization Pharmacological activity noted
2-(5-Amino-1,3,4-thiadiazol... () Thiadiazole-thioether Naphthalen-1-yl Bromoethanone alkylation Yield: 89%, mp: 189–190°C
1-(8-(3,4-Dimethylphenyl)... () 3,4-Dihydroquinoline 8-(3,4-Dimethylphenyl) Pd-catalyzed C–H activation Methodological relevance

Key Findings and Implications

  • Synthetic Pathways : Shared methods (e.g., alkylation, C–H activation) with analogs suggest feasible scalability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via asymmetric hydrogenation using Crabtree/Pfaltz-type iridium catalysts, which improve enantioselectivity for the dihydroquinoline moiety. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), hydrogen pressure (1–5 bar), and catalyst loading (0.5–2 mol%) significantly impact yield and enantiomeric excess. For example, higher pressures favor faster reduction but may increase side reactions . Condensation reactions with acetic acid and ZnCl₂ as a catalyst are also effective for forming the naphthalenyl-ethanone core, requiring reflux conditions (~120°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-H bending modes (700–900 cm⁻¹) .
  • NMR : ¹H NMR reveals dihydroquinoline proton environments (δ 1.2–2.8 ppm for methyl groups) and naphthalene aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms ketone carbonyl signals at δ 195–210 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituents .

Q. What are the primary structural features influencing this compound’s reactivity?

The naphthalenyl group contributes to π-π stacking interactions, while the 2,2,4-trimethyl-4-phenyl-dihydroquinoline moiety introduces steric hindrance, affecting regioselectivity in reactions. The ethanone linker’s carbonyl group is susceptible to nucleophilic attack, necessitating protection strategies during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining tautomeric forms?

X-ray crystallography combined with hydrogen bonding analysis is critical. For example, intramolecular O–H⋯N hydrogen bonds (N⋯O distance ~2.56 Å) stabilize keto–amino tautomers, as observed in related structures. Bond lengths (e.g., C=O at 1.28 Å vs. C–N at 1.33 Å) and electron density maps help distinguish tautomeric states. Disorder in crystal structures can be addressed using refinement software like SHELXL .

Q. What strategies optimize enantioselective synthesis of this compound?

Chiral iridium catalysts (e.g., Crabtree-type) achieve >90% enantiomeric excess (ee) under optimized conditions. Key factors include:

  • Catalyst Design : Bulky ligands (e.g., cyclooctadiene) enhance stereocontrol.
  • Solvent Effects : Polar aprotic solvents (e.g., DCM) improve catalyst stability.
  • Temperature : Lower temperatures (0–25°C) reduce racemization .

Q. How do computational methods aid in predicting reactivity and interactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvation effects and steric interactions in the dihydroquinoline region. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with physicochemical properties (e.g., logP) .

Q. What methodological considerations ensure compound stability during storage and analysis?

  • Storage : Use amber vials under nitrogen to prevent photodegradation and oxidation.
  • Analytical Validation : Monitor degradation via HPLC (retention time shifts) and LC-MS for byproduct identification. Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life .

Q. How can researchers validate purity thresholds for synthesized batches?

Acceptable purity thresholds (≥95%) are confirmed via:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and area normalization.
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
  • Melting Point : Sharp melting range (<2°C variation) indicates homogeneity .

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